molecular formula C20H23NO3 B1333723 5-(Fmoc-amino)-1-pentanol CAS No. 209115-33-3

5-(Fmoc-amino)-1-pentanol

Cat. No. B1333723
M. Wt: 325.4 g/mol
InChI Key: YNOWFUNORLDFTH-UHFFFAOYSA-N
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Description

5-(Fmoc-amino)-1-pentanol is a derivative of amino acids where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the Fmoc group's stability under basic conditions and its ability to be removed by mild base treatment. The Fmoc group enhances the hydrophobicity and aromaticity of the amino acid, which can be beneficial for the self-assembly of peptides and their subsequent applications .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, such as 5-(Fmoc-amino)-1-pentanol, typically involves the condensation of Fmoc-aminoacyl derivatives with appropriate side-chain-protected amino acids or alcohols. For instance, the preparation of Fmoc-aminoacyl-N-ethylcysteine, a related compound, is efficiently performed using Fmoc-aminoacyl pentafluorophenyl ester and N-ethyl-S-triphenylmethylcysteine in the presence of HOOBt in DMF . This method demonstrates the general approach to synthesizing Fmoc-protected amino acid derivatives, which could be applied to the synthesis of 5-(Fmoc-amino)-1-pentanol.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is a bulky, aromatic moiety. This group provides significant steric hindrance and affects the overall molecular conformation of the amino acid. The Fmoc group is attached to the nitrogen atom of the amino group, protecting it during peptide synthesis until it is selectively removed .

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group is stable under the acidic conditions typically used for activating and coupling amino acids but can be removed under basic conditions without affecting the peptide chain. This selective deprotection allows for the sequential addition of amino acids to the growing peptide chain. The Fmoc group can also influence the reactivity of the amino acid, as its steric and electronic properties can affect the nucleophilicity of the amino group .

Physical and Chemical Properties Analysis

Fmoc-protected amino acids, like 5-(Fmoc-amino)-1-pentanol, generally exhibit increased hydrophobicity due to the Fmoc group. This property can influence the solubility of the amino acid in organic solvents, which is advantageous for SPPS. The aromatic nature of the Fmoc group also allows for UV detection during purification processes, such as high-performance liquid chromatography (HPLC), which is commonly used to purify the protected amino acids and peptides .

Scientific Research Applications

Peptide Synthesis and Protease Detection

5-(Fmoc-amino)-1-pentanol is used in peptide synthesis. For instance, an N-Fmoc, O-(tert-butyl)-protected derivative was prepared and used for solid-phase peptide synthesis. These peptides serve as sequence-specific chromogenic protease substrates, enabling the detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Self-Assembly and Functional Materials Fabrication

The Fmoc group, as part of modified amino acids and peptides, shows significant potential in self-assembly, which is pivotal for creating functional materials. These Fmoc-modified compounds are explored for applications in cell cultivation, bio-templating, optical properties, drug delivery, and catalytic functionalities (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Photodynamic Therapy

In photodynamic therapy, 5-(Fmoc-amino)-1-pentanol plays a role in the synthesis of peptides incorporating 5-aminolaevulinic acid using Fmoc solid-phase chemistry. These peptides serve as vectors for the enhanced delivery of 5-aminolaevulinic acid, a precursor in the biosynthesis of the photosensitizer protoporphyrin IX (Dixon, Bourré, MacRobert, & Eggleston, 2007).

Biofuel Production

Interestingly, 5-(Fmoc-amino)-1-pentanol is connected to the synthesis of pentanol isomers in engineered microorganisms, relevant for potential biofuel applications. These isomers are produced from amino acid substrates through microbial fermentations, and metabolic engineering aims to improve production efficiency (Cann & Liao, 2009).

Optical Property Modulation

Fmoc-modified 5-aminopentanoic acid demonstrates that Fmoc groups' optical properties can be modulated through pH-dependent self-assembly, showcasing potential applications in photonic materials and sensors (Tao, Yoskovitz, Adler-Abramovich, & Gazit, 2015).

Synthesis of β-Peptides

N-Fmoc-Protected β-amino acids, synthesized from Fmoc-protected α-amino acids, are essential for efficient synthesis of β-oligopeptides, which are gaining interest due to their structural and functional diversity (Guichard, Abele, & Seebach, 1998).

Catalytic Dehydration Studies

5-(Fmoc-amino)-1-pentanol is studied in catalytic dehydration processes over various oxide catalysts, including rare earth oxides, which is significant in chemical synthesis and industrial applications (Ohta, Yamada, & Sato, 2016).

Hydrogelation and Self-Assembly

Research on fluorinated Fmoc-Phe derivatives reveals their potential in hydrogelation and self-assembly, fundamental in designing biomaterials and drug delivery systems (Ryan, Doran, Anderson, & Nilsson, 2011).

Antibacterial Composite Materials

Fmoc-decorated self-assembling building blocks are investigated for their antibacterial capabilities, suggesting applications in biomedical materials and infection control (Schnaider et al., 2019).

Biomass-Derived Synthesis

5-(Fmoc-amino)-1-pentanol is synthesized from biomass-derived compounds, demonstrating an eco-friendly and efficient approach in green chemistry and sustainable development (Li et al., 2020).

Future Directions

The future directions for “5-(Fmoc-amino)-1-pentanol” could involve its use in the synthesis of peptides . The transformation of solid-phase peptide synthesis (SPPS) represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-13-7-1-6-12-21-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19,22H,1,6-7,12-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOWFUNORLDFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371397
Record name ST51037590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Fmoc-amino)-1-pentanol

CAS RN

209115-33-3
Record name 9H-Fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209115-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST51037590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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